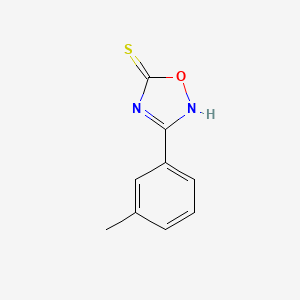

3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol

Description

Chemical Classification and Heterocyclic Significance

This compound belongs to the extensive class of oxadiazole derivatives, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom within the ring structure. The compound exhibits the molecular formula C₉H₈N₂OS and represents a significant example of functionalized oxadiazole architecture. Within the broader classification system, oxadiazoles constitute a versatile class of heterocyclic aromatic chemical compounds characterized by their azole family membership.

The heterocyclic significance of this compound stems from its incorporation of multiple heteroatoms within a conjugated ring system, creating opportunities for diverse intermolecular interactions and chemical reactivity patterns. Oxadiazoles exist in four distinct regioisomeric forms, namely 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole configurations. The 1,2,4-isomer, which characterizes the compound under investigation, demonstrates particular stability and synthetic accessibility compared to other positional isomers.

Research demonstrates that oxadiazole derivatives satisfy the Hückel rule for aromaticity, making them aromatic molecules with distinct electronic properties. However, 1,2,4-isomers are recognized as the least aromatic among five-membered heterocyclic systems and are better described as conjugated dienes, distinguishing them from the more aromatic 1,3,4-oxadiazole derivatives. This reduced aromaticity contributes to enhanced reactivity patterns and facilitates various chemical transformations.

The presence of the thiol functional group at the five-position introduces additional complexity to the molecular architecture, creating opportunities for hydrogen bonding interactions and nucleophilic substitution reactions. The meta-positioned methyl substituent on the phenyl ring further modifies the electronic distribution and steric environment, influencing both chemical reactivity and biological activity profiles.

Table 1. Structural Classification of this compound

| Classification Category | Specific Designation | Structural Features |

|---|---|---|

| Heterocyclic Family | Oxadiazole | Five-membered ring with N₂O |

| Positional Isomer | 1,2,4-Oxadiazole | Nitrogen atoms at positions 1 and 2 |

| Functional Groups | Thiol derivative | -SH group at position 5 |

| Aromatic Substitution | Meta-methylphenyl | CH₃ group at meta position |

| Molecular Formula | C₉H₈N₂OS | Molecular weight 192.238 g/mol |

Historical Development in Oxadiazole Chemistry

The historical development of oxadiazole chemistry traces back to pioneering work conducted 125 years ago, when the first synthesis of 1,2,4-oxadiazoles was achieved by Tiemann and Krüger, who initially designated these compounds as furo[ab1]diazoles. This seminal discovery established the foundation for subsequent investigations into oxadiazole chemistry, although research activity remained limited until the early 1960s, with only occasional publications addressing this five-membered heterocycle.

The period following the 1960s marked a significant expansion in oxadiazole research, driven primarily by recognition of their distinctive chemical properties and potential applications in pharmaceutical development. This increased interest led to systematic investigations of synthetic methodologies, structural variations, and biological activities associated with various oxadiazole derivatives. The development of more sophisticated synthetic approaches enabled researchers to access previously challenging structural modifications and explore structure-activity relationships in greater detail.

Contemporary research has demonstrated that oxadiazole derivatives, including 1,2,4-oxadiazole variants, exhibit diverse pharmacological properties encompassing antibacterial, antifungal, and anticancer activities. These findings have stimulated continued interest in developing novel synthetic routes and exploring new applications for oxadiazole-based compounds. The recognition that oxadiazole structures can serve as versatile lead compounds for designing potent bioactive agents has further accelerated research efforts in this area.

Modern synthetic methodologies have evolved to include microwave-assisted reactions, which offer significant advantages including remarkably short reaction times, high yields, and simplified purification procedures. These technological advances have made oxadiazole synthesis more accessible and environmentally friendly by reducing the volumes of volatile organic solvents required for successful transformations. The development of catalyst-free and aqueous-medium reactions has further enhanced the sustainability of oxadiazole synthesis.

The historical progression from initial discovery to contemporary applications demonstrates the enduring significance of oxadiazole chemistry in medicinal chemistry and materials science. Current research continues to explore new synthetic approaches and applications, with particular emphasis on developing compounds with enhanced biological activities and improved physicochemical properties.

Positional Isomerism in Oxadiazole Derivatives

Positional isomerism represents a fundamental aspect of oxadiazole chemistry, with four distinct regioisomeric forms available: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole configurations. Each isomeric form exhibits distinct chemical properties, stability profiles, and biological activities, making positional selectivity a critical consideration in oxadiazole synthesis and application.

The 1,2,4-oxadiazole isomer, which characterizes this compound, demonstrates intermediate stability and synthetic accessibility compared to other positional variants. Research indicates that 1,2,4-oxadiazoles are less aromatic than their 1,3,4-counterparts, exhibiting properties more consistent with conjugated dienes rather than fully aromatic systems. This reduced aromaticity contributes to enhanced reactivity patterns and facilitates various chemical transformations that would be challenging with more aromatic systems.

The 1,3,4-oxadiazole isomer exhibits significantly greater aromaticity and appears more frequently in pharmaceutical applications, including established drugs such as raltegravir, butalamine, fasiplon, oxolamine, and pleconaril. This isomeric form demonstrates enhanced stability and distinct biological activity profiles compared to 1,2,4-variants. The 1,2,5-oxadiazole isomer displays a different orientation of side chains, resulting in significantly different chemical and biological properties.

In contrast, the 1,2,3-oxadiazole isomer exhibits considerable instability and tends to undergo ring-opening reactions to form diazoketone tautomers. This instability makes 1,2,3-oxadiazoles challenging to synthesize and isolate, although they do exist within the unusual sydnone motif under specific conditions. The synthetic difficulties associated with this isomer have limited its practical applications in medicinal chemistry and materials science.

Table 2. Comparative Analysis of Oxadiazole Positional Isomers

| Isomeric Form | Stability Profile | Aromatic Character | Synthetic Accessibility | Pharmaceutical Relevance |

|---|---|---|---|---|

| 1,2,3-Oxadiazole | Highly unstable | Minimal | Extremely difficult | Very limited |

| 1,2,4-Oxadiazole | Moderately stable | Low aromaticity | Moderate | Developing interest |

| 1,2,5-Oxadiazole | Stable | Moderate aromaticity | Good | Specialized applications |

| 1,3,4-Oxadiazole | Highly stable | High aromaticity | Excellent | Extensive pharmaceutical use |

The positional arrangement of heteroatoms within the oxadiazole ring significantly influences both electronic distribution and chemical reactivity patterns. The 1,2,4-arrangement creates distinct electrophilic and nucleophilic sites that facilitate specific reaction pathways and molecular interactions. This positional specificity becomes particularly important when considering substitution patterns and functional group compatibility in synthetic planning and structure-activity relationship studies.

Contemporary research continues to explore the relationship between positional isomerism and biological activity, with particular attention to how different isomeric forms interact with biological targets. Understanding these structure-activity relationships enables rational design of oxadiazole derivatives with optimized properties for specific applications, whether in pharmaceutical development, materials science, or agricultural chemistry.

Properties

IUPAC Name |

3-(3-methylphenyl)-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-3-2-4-7(5-6)8-10-9(13)12-11-8/h2-5H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOCBBOVTZGQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=S)ON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzonitrile with thiosemicarbazide in the presence of a suitable oxidizing agent. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The aromatic ring and the thiol group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted oxadiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis and materials science.

Chemical Reactions

3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol can undergo several types of reactions:

- Oxidation : The thiol group can be oxidized to form disulfides.

- Reduction : The oxadiazole ring can be reduced to yield different derivatives.

- Substitution : The methoxy group can participate in nucleophilic substitution reactions.

Common reagents and conditions include:

- Oxidizing Agents : Hydrogen peroxide or iodine.

- Reducing Agents : Lithium aluminum hydride.

- Nucleophiles for Substitution : Sodium methoxide.

Biological Applications

The biological activities of this compound have garnered considerable attention. Research indicates its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. A comparative study showed that it has broad-spectrum activity:

| Compound | Activity Type | Target Organisms |

|---|---|---|

| This compound | Antibacterial | Xanthomonas oryzae, Xanthomonas axonopodis |

| This compound | Antifungal | Candida albicans |

These findings suggest that the compound may serve as a template for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that derivatives of this compound can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction via caspase activation |

| U-937 (Monocytic Leukemia) | 8.2 | Inhibition of HDAC activity |

These results highlight the potential of this compound in cancer therapy.

Case Studies and Research Findings

Numerous studies have explored the biological activity of oxadiazole derivatives:

- Antimicrobial Screening : A study synthesized several thiazole-substituted 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity. The results showed enhanced efficacy compared to traditional antibiotics.

- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The study found that certain derivatives exhibited superior cytotoxicity compared to established chemotherapeutics like doxorubicin.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies indicate that its bioavailability and metabolic stability are essential factors influencing its effectiveness as a drug candidate.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Impact : The 3-methylphenyl group in the target compound may enhance lipophilicity compared to halogenated or indole-containing analogues, affecting membrane permeability .

- Thiol vs. Other Groups: Thiol-containing derivatives (e.g., triazole-thiols) show broader antimicrobial activity compared to non-thiolated analogues, emphasizing the importance of the -SH group .

Physicochemical Properties

- Solubility: The thiol group increases water solubility compared to non-polar analogues like 3-phenyl-1,2,4-oxadiazoles. However, the 3-methylphenyl group may counterbalance this by enhancing hydrophobicity .

- Stability : Oxadiazoles are generally more thermally stable than triazoles due to aromatic electron distribution, as evidenced by crystal structure analyses .

Biological Activity

3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol is a compound belonging to the oxadiazole family, noted for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound exhibits significant potential in medicinal chemistry, particularly for its antimicrobial , anticancer , and anti-inflammatory properties. The biological activity can be attributed to its ability to interact with various biological targets, influencing cellular processes and signaling pathways.

- Binding Interactions : The thiol group enhances hydrogen bonding with proteins and enzymes, leading to the inhibition or activation of specific biochemical pathways.

- Cellular Effects : The compound influences cell signaling pathways and gene expression, potentially inducing apoptosis in cancer cells.

- Antimicrobial Action : It has demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance:

- Activity Against Bacteria : The compound has shown effectiveness against Xanthomonas oryzae and Xanthomonas axonopodis, indicating its potential as an antimicrobial agent .

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values that suggest strong antibacterial activity compared to standard antibiotics .

Anticancer Properties

The compound's anticancer potential has been explored through various studies:

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis .

- Mechanistic Insights : The compound may exert its effects by inhibiting growth factors and enzymes involved in tumor progression .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound. The results indicated that it exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains. The detailed findings are summarized in Table 1.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Bacillus cereus |

| Control Antibiotic (Ampicillin) | 16 | Staphylococcus aureus |

Study on Anticancer Activity

In another study focusing on anticancer properties, the following observations were made regarding the compound's effects on cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Inhibition of cell proliferation |

Q & A

Q. What are the optimal synthetic routes for 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclocondensation of thioamide precursors with nitriles or amidoximes under reflux conditions. For example, alkylation of 1,2,4-triazole-3-thiol derivatives with bromoalkanes in propan-2-ol at reflux (2–4 hours) followed by recrystallization from methanol yields crystalline products . To improve yields, optimize stoichiometry (1:1 molar ratio of reactants), use anhydrous solvents, and monitor reaction progress via TLC or HPLC. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer: Combine multiple techniques:

- X-ray crystallography : Resolves bond lengths (e.g., C–S bond ~1.68 Å) and dihedral angles to confirm regiochemistry .

- NMR : NMR detects aromatic protons (δ 7.2–7.8 ppm for methylphenyl groups), while NMR identifies oxadiazole carbons (δ 160–170 ppm) .

- IR spectroscopy : Sharp peaks at 2550–2600 cm (S–H stretch) and 1540–1600 cm (C=N/C–O of oxadiazole) .

Q. How should researchers handle stability and safety concerns during experimental work with this compound?

Methodological Answer:

- Stability : Store under inert atmosphere (N) at –20°C to prevent oxidation of the thiol group.

- Safety : Use PPE (gloves, goggles) due to potential irritancy. Avoid prolonged exposure to light, as photodegradation may generate reactive byproducts .

Advanced Research Questions

Q. How can contradictory reports on the antimicrobial activity of this compound derivatives be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and test against Gram-positive/negative bacteria using MIC assays. For example, fluorophenyl analogs show enhanced activity due to increased lipophilicity .

- Bioassay standardization : Use consistent inoculum sizes (e.g., 1×10 CFU/mL) and control for solvent effects (DMSO ≤1% v/v) .

Q. What computational methods are effective for modeling the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps (e.g., ~4.5 eV for methylphenyl derivatives) .

- Molecular docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Prioritize poses with strong hydrogen bonds to oxadiazole nitrogen atoms .

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of 1,2,4-oxadiazole-5-thiol derivatives?

Methodological Answer:

- Single-crystal XRD : Determine tautomer prevalence (e.g., thione vs. thiol forms) by analyzing S–C bond lengths (thione: ~1.65 Å; thiol: ~1.82 Å) .

- Variable-temperature NMR : Monitor proton exchange rates in DMSO-d to identify tautomeric equilibria .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

Methodological Answer:

- Solvent screening : Test solubility in DMSO, THF, and chloroform using gravimetric analysis (shake-flask method). Note that methylphenyl derivatives often exhibit higher solubility in chloroform (logP ~3.2) .

- pH-dependent solubility : Adjust pH (2–12) and measure via UV-Vis spectroscopy. Thiol groups may deprotonate at pH >9, increasing aqueous solubility .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 165–168°C | |

| logP (Octanol-Water) | Shake-flask | 3.1 ± 0.2 | |

| HOMO-LUMO Gap (DFT) | B3LYP/6-311G(d,p) | 4.45 eV | |

| MIC (S. aureus) | Broth microdilution | 8 μg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.